molecular formula C11H12ClNO B13696338 1-(4-Chloro-2-methylphenyl)-2-pyrrolidinone

1-(4-Chloro-2-methylphenyl)-2-pyrrolidinone

Cat. No.: B13696338
M. Wt: 209.67 g/mol
InChI Key: HZFJBXISKUSSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-methylphenyl)-2-pyrrolidinone is an organic compound with the molecular formula C11H12ClNO It is characterized by a pyrrolidinone ring attached to a 4-chloro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-methylphenyl)-2-pyrrolidinone typically involves the reaction of 4-chloro-2-methylphenylamine with a suitable pyrrolidinone precursor. One common method involves the use of N-methylpyrrolidinone (NMP) as a starting material. The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-methylphenyl)-2-pyrrolidinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)-2-pyrrolidinone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chloro-2-methylphenyl)-2-pyrrolidinone is unique due to the presence of both the 4-chloro-2-methylphenyl group and the pyrrolidinone ring.

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

1-(4-chloro-2-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12ClNO/c1-8-7-9(12)4-5-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3

InChI Key

HZFJBXISKUSSCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2CCCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.